molecular formula C8H13N3O B13326153 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol

Cat. No.: B13326153
M. Wt: 167.21 g/mol
InChI Key: SUWJPMCWVHQVST-UHFFFAOYSA-N
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Description

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol (CAS 1861909-33-2) is an organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This molecule features a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its versatility and broad biological activity . The pyrimidine core can serve as a bioisostere for phenyl and other aromatic systems, often contributing to improved pharmacokinetic and pharmacodynamic properties in drug candidates . Its structure, which includes both amino and alcohol functional groups, makes it a valuable building block for chemical synthesis and a key intermediate in exploring structure-activity relationships (SAR) . Researchers utilize such pyrimidine derivatives in various discovery programs, including the development of targeted therapies for conditions like cancer and infectious diseases . For example, pyrimidine-containing compounds are actively investigated as inhibitors of mutant isocitrate dehydrogenase (IDH1) for oncology and in the search for new anti-infectives . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-[2-(1-aminoethyl)pyrimidin-5-yl]ethanol

InChI

InChI=1S/C8H13N3O/c1-6(9)8-10-4-7(2-3-12)5-11-8/h4-6,12H,2-3,9H2,1H3

InChI Key

SUWJPMCWVHQVST-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol typically involves the reaction of pyrimidine derivatives with aminoethyl groups under controlled conditions. One common method involves the use of pyrimidine-5-carbaldehyde as a starting material, which is then reacted with 2-aminoethanol in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol
  • Key Differences: Replaces the 1-aminoethyl group with a methylamino (-NHCH₃) moiety.
  • However, the primary amine in the target compound may offer superior hydrogen-bonding capacity for biological target interactions .
Avapritinib (Kinase Inhibitor)
  • Key Differences: Avapritinib incorporates a fluorophenyl group, a pyrrolo-triazine core, and a piperazine linker, resulting in a larger molecular framework (C₂₇H₂₇FN₁₀, MW 498.57) compared to the simpler pyrimidine-ethanol structure of the target compound.
  • Impact: The complexity of Avapritinib enables selective kinase inhibition, whereas the smaller size of 2-[2-(1-aminoethyl)pyrimidin-5-yl]ethan-1-ol may limit its binding affinity to large enzymatic pockets. However, the ethanol and aminoethyl groups in both compounds suggest shared solubility profiles in polar solvents .
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol
  • Key Differences: Substitutes the pyrimidine ring with a bromophenoxy group (C₁₀H₁₄BrNO₂, MW 260.13).
  • The phenoxy group may reduce aqueous solubility compared to the pyrimidine ring, which is more polar .
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Dihydrochloride
  • Key Differences : Integrates a 1,2,4-oxadiazole ring linked to pyrimidine (C₈H₁₁Cl₂N₅O, MW 264.11).
  • Impact: The oxadiazole ring enhances rigidity and may improve metabolic stability. The dihydrochloride salt form increases water solubility, a property absent in the neutral ethanol-containing target compound .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol Not provided ~209 (estimated) Pyrimidine, aminoethyl, ethanol Kinase inhibition (hypothetical)
2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol Not provided ~195 (estimated) Pyrimidine, methylamino, ethanol Solubility studies
Avapritinib C₂₇H₂₇FN₁₀ 498.57 Fluorophenyl, pyrrolo-triazine FDA-approved kinase inhibitor
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol C₁₀H₁₄BrNO₂ 260.13 Bromophenoxy, aminoethyl Organic synthesis intermediate
2-[3-(Pyrimidin-2-yl)-oxadiazol-5-yl]ethan-1-amine C₈H₁₁Cl₂N₅O 264.11 Oxadiazole, pyrimidine Antimicrobial/antiviral research

Biological Activity

Introduction

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol, also known as 2-amino-1-(pyrimidin-5-yl)ethan-1-ol, is a pyrimidine derivative notable for its potential biological activities, particularly as an enzyme inhibitor. This compound is characterized by a molecular formula of C7H10N4OC_7H_{10}N_4O, featuring a pyrimidine ring substituted with an aminoethyl group and a hydroxyl group. The unique structural arrangement of these functional groups contributes to its biological reactivity and therapeutic potential.

Mechanism of Action

The biological activity of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol primarily involves its role as an enzyme inhibitor. Research indicates that this compound can bind to specific molecular targets, inhibiting enzymatic processes critical for cellular function. Its mechanism may include:

  • Binding to Active Sites : The amino group of the compound can form hydrogen bonds with active sites of enzymes, preventing substrate binding.
  • Inhibition of Kinases : It has been studied for its ability to inhibit certain kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.

Biological Activity Studies

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol. For instance, it has shown potential in inhibiting polo-like kinase 1 (Plk1), which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Cancer Therapeutics

A study investigated the effects of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol on human cancer cell lines. Results demonstrated significant cytotoxicity against various cancer types, with mechanisms involving microtubule destabilization leading to apoptosis. In vivo studies further confirmed its antitumor efficacy in mouse models .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibits enzyme activity, providing insights into its potential use as a therapeutic agent for metabolic disorders .

Comparative Analysis

To better understand the biological activity of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol, a comparison with similar compounds was conducted:

Compound NameStructureUnique Features
2-Amino-1-(pyridin-3-yl)ethan-1-olPyridine ring instead of pyrimidineDifferent electronic properties due to nitrogen position
2-Amino-1-(pyrimidin-4-yl)ethan-1-olAmino group at a different position on pyrimidineVariation in reactivity and biological activity due to substitution pattern
5-Amino-pyrimidine derivativesVarious substitutions on the pyrimidine ringBroader range of biological activities

The distinct substitution pattern on the pyrimidine ring of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via refluxing in ethanol medium with stoichiometric equivalents of precursors, followed by recrystallization from a DMF-EtOH (1:1) mixture to improve purity . Tosylation reactions involving monoethanolamine derivatives (e.g., DR-31 protocol) may also be adapted by introducing pyrimidine scaffolds at specific stages, with optimization of reaction time (2–6 hours) and temperature (60–80°C) to maximize yield .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a pH 6.5 ammonium acetate buffer (15.4 g/L) adjusted with acetic acid is recommended for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the pyrimidine ring substitution pattern and ethanolamine side chain .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is stable in ethanol and DMF but may degrade in protic solvents under prolonged storage. Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aminoethyl group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for pyrimidine-ethanolamine derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the nucleophilic addition of ethanolamine to pyrimidine intermediates. Compare activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) to identify dominant routes, particularly when experimental yields vary across studies .

Q. What strategies address discrepancies in bioactivity data for analogs of this compound?

  • Methodological Answer : Standardize assays using positive controls (e.g., thiamine derivatives in enzymatic studies) and validate via dose-response curves. Cross-reference crystallographic data (e.g., Cambridge Structural Database) to confirm stereochemical assignments, as improper configurations may lead to conflicting activity reports .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be mitigated?

  • Methodological Answer : Employ directing groups (e.g., chloro or methylthio substituents) at the 4-position of the pyrimidine to guide cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis (5 mol%, 80°C, 12h) improves selectivity for the 5-ethyl position .

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